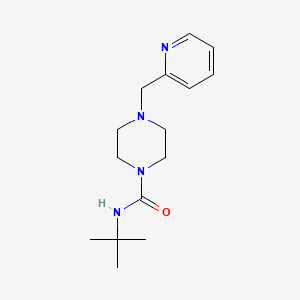
N-(5-chloro-2-hydroxyphenyl)-N'-(3-nitrophenyl)thiourea
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-N'-(3-nitrophenyl)thiourea, also known as "Chloronitrophenylthiourea" or "CNPTU," is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
CNPTU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CNPTU has been found to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of CNPTU is not fully understood. However, it has been suggested that CNPTU induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that CNPTU inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Furthermore, CNPTU has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
CNPTU has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, CNPTU has been found to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CNPTU is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Additionally, CNPTU is relatively easy to synthesize, which makes it readily available for lab experiments. However, one of the limitations of CNPTU is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CNPTU. One area of research is the development of new therapeutic agents based on CNPTU. Another area of research is the elucidation of the mechanism of action of CNPTU, which may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of CNPTU in humans.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-8-4-5-12(18)11(6-8)16-13(21)15-9-2-1-3-10(7-9)17(19)20/h1-7,18H,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWFXCIXPPZSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)
![propyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681507.png)
![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)

![1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)

![N-allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681536.png)
![1-(ethylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4681547.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4681548.png)
![1-methyl-3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4681551.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4681553.png)
![N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4681554.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-cyclopropyl-3-thiophenecarboxamide](/img/structure/B4681562.png)